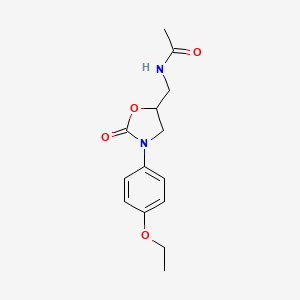

N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(4-ethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-3-19-12-6-4-11(5-7-12)16-9-13(20-14(16)18)8-15-10(2)17/h4-7,13H,3,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUMMYADUWCAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the reaction of 4-ethoxyphenyl isocyanate with an appropriate oxazolidinone precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Here are some key findings:

| Target Organism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 | |

| Escherichia coli | Antibacterial | 64 |

The compound showed significant inhibitory effects, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Cytotoxicity | 15 | |

| A549 (Lung Cancer) | Cytotoxicity | 20 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The oxazolidinone structure of this compound has been linked to enzyme inhibition activities, particularly against lipoxygenase, an enzyme involved in inflammatory processes. Studies indicate that derivatives of oxazolidinones can effectively inhibit lipoxygenase activity, suggesting potential applications in anti-inflammatory therapies.

Case Studies and Research Findings

Several case studies have explored the biological effects and mechanisms of action of this compound:

-

Antimicrobial Study (2024) :

- Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The biological activity of oxazolidinones is highly dependent on substituents at the 3- and 5-positions of the core ring. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

However, it lacks the electron-withdrawing fluorine atom present in most clinical oxazolidinones, which is critical for ribosomal binding. Compounds with heterocyclic extensions (e.g., ranbezolid’s nitrofuran or compound 7a’s chloropyrimidine) exhibit enhanced activity against resistant strains due to dual mechanisms (e.g., nitroreductase activation in ranbezolid).

Physicochemical Properties :

- The ethoxy group (–OCH₂CH₃) provides moderate lipophilicity (logP ~1.5–2.5), balancing solubility and membrane permeability. In contrast, chlorothiophene derivatives (logP >3) may suffer from poor aqueous solubility.

- Fluorine atoms (e.g., in linezolid) improve metabolic stability and target affinity by reducing CYP450-mediated degradation.

Synthetic Accessibility: The target compound’s synthesis likely involves straightforward etherification, whereas piperazine- or morpholino-containing analogs require multi-step functionalization (e.g., TFA-mediated coupling in compound 7a).

Clinical and Preclinical Relevance

- Linezolid and Sutezolid: Approved for MRSA and tuberculosis, respectively, these drugs highlight the importance of cyclic amine substituents (morpholino/thiomorpholino) for potency.

- Compound 7a: Represents next-gen oxazolidinones with MICs 10-fold lower than linezolid, attributed to chloropyrimidine’s DNA interaction.

Biological Activity

N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic compound belonging to the oxazolidinone class. It is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms, which contributes to its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidinone ring can modulate the activity of enzymes or receptors, leading to diverse biological effects. The ethoxyphenyl group enhances binding affinity and specificity, potentially influencing the compound's efficacy against various pathogens and diseases.

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone family exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Studies have reported IC50 values indicating potent antibacterial effects, with some derivatives achieving lower values than traditional antibiotics .

Antiparasitic Effects

There is emerging evidence suggesting that oxazolidinone derivatives may possess antiparasitic properties. Studies have documented their effectiveness against parasites such as Toxoplasma gondii, with certain derivatives showing improved selectivity and potency compared to established antiparasitic agents .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Specific derivatives have demonstrated significant cytotoxicity against various cancer cell lines at non-toxic concentrations .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is essential:

| Compound | Class | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-Ethoxyphenyl)acetamide | Analgesic | Pain relief | 10 |

| Linezolid | Oxazolidinone | Antibacterial | 1 |

| N-(4-Chlorophenyl)acetamide | Antiparasitic | Antiparasitic effects | 15 |

This table illustrates the varying degrees of biological activity among structurally related compounds, highlighting the potential of this compound in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several oxazolidinone derivatives against Gram-positive bacteria. The results showed that compounds similar to this compound exhibited MIC values significantly lower than those of standard antibiotics, indicating superior efficacy .

- Antiparasitic Activity : In vitro studies assessed the impact of oxazolidinones on Toxoplasma gondii proliferation. The findings revealed that certain modifications in the molecular structure led to enhanced antiparasitic activity, with selectivity indices suggesting potential for therapeutic use against parasitic infections .

- Cytotoxicity in Cancer Cells : Research focusing on the anticancer potential of oxazolidinone derivatives demonstrated that specific modifications could lead to increased cytotoxicity against various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis and inhibit cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.